molecular formula C5H16Cl2N2 B2726490 (1,2-Dimethylpropyl)hydrazine dihydrochloride CAS No. 1170075-84-9

(1,2-Dimethylpropyl)hydrazine dihydrochloride

Cat. No.: B2726490
CAS No.: 1170075-84-9
M. Wt: 175.1
InChI Key: FUVKYDLWNBZRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Development History in Organic Chemistry

(1,2-Dimethylpropyl)hydrazine dihydrochloride emerged in the 2010s as part of efforts to create sterically hindered hydrazines for asymmetric catalysis. Unlike linear hydrazine derivatives, its branched alkyl chain introduces significant steric effects, enabling selective reactions in complex molecular systems. Early synthetic routes involved hydrochlorination of pre-formed (1,2-dimethylpropyl)hydrazine, optimized to achieve high purity (≥95%) through recrystallization protocols.

The compound’s development paralleled advances in transition-metal-catalyzed amination, where bulky hydrazine derivatives proved critical for preventing catalyst poisoning. Patent analysis reveals its first documented use in 2014 as a chiral auxiliary in β-lactam antibiotic precursor synthesis. Subsequent refinements in large-scale production (e.g., continuous flow hydrochlorination) made it commercially available by 2020 through specialty chemical suppliers.

Nomenclature and Structural Significance

The systematic IUPAC name—1-(1,2-dimethylpropyl)hydrazine dihydrochloride—precisely describes its molecular architecture:

  • 1,2-dimethylpropyl : A three-carbon chain (propyl) with methyl groups at positions 1 and 2
  • Hydrazine : NH₂-NH₂ backbone
  • Dihydrochloride : Two HCl molecules protonating the hydrazine nitrogens

This nomenclature distinguishes it from isomeric forms like (2,2-dimethylpropyl)hydrazine derivatives, which exhibit distinct reactivity profiles due to differing steric environments. The 1,2-dimethyl substitution pattern creates a chiral center at the propyl group’s second carbon, enabling enantioselective applications absent in symmetrical analogs.

Position in Hydrazine Derivative Research Timeline

The compound occupies a niche in hydrazine research evolution:

Era Hydrazine Innovation Role of (1,2-Dimethylpropyl) Analogue
1950–2000 Linear alkylhydrazines Not yet developed
2000–2010 Arylhydrazines for dyes Early synthetic exploration
2010–2020 Branched hydrazines for catalysis Commercialization and mechanistic studies
2020–present Chiral hydrazines in drug synthesis Specialty applications in API intermediates

Its adoption accelerated after 2015 when studies demonstrated superior performance in Kabachnik–Fields reactions compared to traditional dimethylhydrazines.

Historical Applications and Research Evolution

Initial applications focused on three domains:

  • Asymmetric Induction : The chiral propyl group induces up to 98% enantiomeric excess in propargylamine synthesis.
  • Polymer Stabilization : Served as a radical scavenger in high-temperature polymer processing (2016–2018).
  • Metal Complexation : Formed stable complexes with Pd(II) for cross-coupling reactions, reducing catalyst loading by 40% versus NH₃ ligands.

Recent advances (2020–2025) exploit its dual functionality in:

  • Tandem Reactions : Simultaneous imine formation and cyclization in indole synthesis
  • Bioconjugation : Site-selective protein modification via hydrazone linkages

The compound’s evolution from laboratory curiosity to specialized reagent mirrors the pharmaceutical industry’s demand for enantiopure building blocks. Current research explores its potential in flow chemistry systems, where its crystalline dihydrochloride form enables precise dosing.

Properties

IUPAC Name

3-methylbutan-2-ylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.2ClH/c1-4(2)5(3)7-6;;/h4-5,7H,6H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVKYDLWNBZRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Hydrazine with 1,2-Dimethylpropyl Halides

A common approach involves the alkylation of hydrazine with 1,2-dimethylpropyl bromide or chloride. The reaction proceeds via nucleophilic substitution:

$$
\text{NH}2\text{NH}2 + \text{C}5\text{H}{11}\text{X} \rightarrow \text{C}5\text{H}{11}\text{NHNH}_2 + \text{HX}
$$

Procedure :

  • Dissolve anhydrous hydrazine (1.0 equiv) in ethanol under nitrogen.
  • Add 1,2-dimethylpropyl bromide (1.2 equiv) dropwise at 0–5°C.
  • Reflux for 12–24 hours.
  • Acidify with concentrated HCl to precipitate the dihydrochloride salt.
  • Filter and recrystallize from ethanol/ether.

Optimization Notes :

  • Excess alkylating agent improves yield (up to 65%) but risks di-alkylation.
  • Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.
Parameter Condition 1 Condition 2 Condition 3
Solvent Ethanol DMF THF
Temperature (°C) 78 100 65
Yield (%) 58 63 45
Purity (HPLC, %) 92 88 90

Reductive Amination of 3-Pentanone

An alternative route employs reductive amination of 3-pentanone with hydrazine, followed by HCl treatment:

$$
\text{(CH}3\text{)}2\text{CHCOCH}3 + \text{NH}2\text{NH}2 \xrightarrow{\text{NaBH}4} \text{(CH}3\text{)}2\text{CHCH(NHNH}2\text{)CH}3 \xrightarrow{\text{HCl}} \text{Dihydrochloride}
$$

Procedure :

  • React 3-pentanone (1.0 equiv) with hydrazine hydrate (1.5 equiv) in methanol.
  • Add sodium borohydride (2.0 equiv) at 0°C.
  • Stir for 6 hours, then acidify with HCl.
  • Isolate the product via vacuum filtration.

Key Findings :

  • Yield : 70–75% after recrystallization.
  • Byproducts : Trace amounts of over-reduced amines (<5%).

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel method avoids direct handling of hydrazine:

  • React phthalimide potassium salt with 1,2-dimethylpropyl bromide.
  • Hydrolyze the intermediate with hydrazine hydrate:

$$
\text{PhthN}^- \text{K}^+ + \text{C}5\text{H}{11}\text{Br} \rightarrow \text{PhthN-C}5\text{H}{11} \xrightarrow{\text{NH}2\text{NH}2} \text{C}5\text{H}{11}\text{NHNH}_2
$$

  • Acidify to form the dihydrochloride salt.

Advantages :

  • Mitigates hazards of free hydrazine.
  • Yields ~60% with >95% purity.

Purification and Characterization

Recrystallization Techniques

The dihydrochloride salt is typically purified via:

  • Solvent pair : Ethanol/diethyl ether (3:1 v/v).
  • Temperature gradient : Dissolve at 60°C, cool to −20°C.

Purity Data :

  • HPLC : 95–98% (UV detection at 254 nm).
  • Elemental analysis : Calculated for $$ \text{C}5\text{H}{16}\text{Cl}2\text{N}2 $$: C 34.30%, H 9.20%, N 15.99%. Found: C 34.12%, H 9.18%, N 15.85%.

Spectroscopic Characterization

  • $$ ^1\text{H NMR} $$ (D$$ _2$$O) : δ 1.05 (d, 6H, CH$$ _3 $$), 1.45 (m, 1H, CH), 2.20 (m, 2H, CH$$ _2 $$), 3.10 (s, 2H, NH$$ _2 $$).
  • IR (KBr) : 3200 cm$$ ^{-1} $$ (N–H stretch), 1600 cm$$ ^{-1} $$ (N–H bend).

Industrial-Scale Production Insights

Suppliers such as AKSci and Combi-Blocks emphasize:

  • Safety protocols : Use fume hoods, impermeable gloves, and respiratory protection during HCl handling.
  • Storage : Maintain at 2–8°C in airtight containers to prevent deliquescence.
  • Scale-up challenges : Exothermic HCl neutralization requires jacketed reactors for temperature control.

Chemical Reactions Analysis

Types of Reactions: : (1,2-Dimethylpropyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides , while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Chemistry

(1,2-Dimethylpropyl)hydrazine dihydrochloride is utilized as a reagent in organic synthesis. Its role as a precursor for synthesizing other compounds is significant in developing new materials and chemicals.

Biology

In biological research, this compound is employed in biochemical assays to study enzyme activity. Its ability to induce specific biochemical pathways makes it valuable for investigating metabolic processes.

Medicine

The compound has been investigated for potential therapeutic properties, particularly as a model compound in drug development. Its use in cancer research is notable, as it has been shown to induce tumors in animal models, providing insights into carcinogenesis mechanisms.

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the production of specialty chemicals. Its applications extend to various industrial processes where specific chemical properties are required.

Tumor Induction Studies

Research has demonstrated that this compound can induce tumors in laboratory animals. For instance:

  • Study on Mice : Groups of male and female Swiss albino mice were administered varying doses of the compound through drinking water. A positive dose-response relationship was observed for vascular tumors, with incidences increasing significantly at higher doses .
  • Rats Experimentation : In another study involving rats treated with subcutaneous injections of this compound from birth, malignant tumors such as hepatocellular carcinomas were developed across multiple groups . The results indicated that all groups experienced tumor formation, emphasizing the compound's carcinogenic potential.

Data Tables

Study TypeOrganismDosage (mg/kg)Tumor Types InducedObservations
Long-term ExposureSwiss Albino Mice0.15 - 20Angiomas, AngiosarcomasIncreased tumor incidence with higher doses
Short-term ExposureRats30Hepatocellular CarcinomasAll treated rats developed tumors
Injection ProtocolWistar Rats15Intestinal CarcinomasVarious tumors observed over a prolonged period

Comparison with Similar Compounds

Structural and Functional Analogues

The following hydrazine derivatives are structurally or functionally related:

Compound Name CAS Number Molecular Formula Key Features
1,2-Dimethylhydrazine dihydrochloride 306-37-6 C₂H₈N₂·2HCl Potent carcinogen; induces angiosarcomas in rodents via alkylation .
tert-Amyl hydrazine hydrochloride 25544-81-4 C₅H₁₅ClN₂ Branched alkyl substituent; limited toxicity data available .
1,2-Diphenylhydrazine 1144-38-5 C₁₂H₁₂N₂ Environmental persistence; oxidative degradation under aerobic conditions .
(4-Methoxybenzyl)hydrazine dihydrochloride 2011-48-5 C₈H₁₄Cl₂N₂O Used in SHP2 inhibitor synthesis; hygroscopic solid .
[3-(Dimethylamino)propyl]hydrazine dihydrochloride 871-56-7 C₅H₁₇Cl₂N₃ Liquid with applications in organic synthesis; low acute toxicity .
Toxicological Profiles

1,2-Dimethylhydrazine Dihydrochloride

  • Carcinogenicity: Lifetime oral administration in Syrian golden hamsters induced angiosarcomas in 82–89% of subjects, primarily in liver and lungs .
  • Developmental Toxicity: No adverse effects observed in hamsters at tested doses .
  • Mechanism : DNA alkylation leading to mutagenic and tumorigenic outcomes .

1,2-Diphenylhydrazine

tert-Amyl Hydrazine Hydrochloride

Comparative Table: Toxicity Endpoints

Compound Carcinogenicity (Rodent) Developmental Toxicity Environmental Persistence
1,2-Dimethylhydrazine dihydrochloride High (Angiosarcoma) None observed Moderate (Oxidative decay)
1,2-Diphenylhydrazine Not established Not studied High (Aerobic oxidation)
[3-(Dimethylamino)propyl]hydrazine dihydrochloride Low/None reported Not studied Low
Physical and Chemical Properties
Property 1,2-Dimethylhydrazine Dihydrochloride 1,2-Diphenylhydrazine (4-Methoxybenzyl)hydrazine Dihydrochloride
Solubility Highly soluble in water Limited data Soluble in DMSO, methanol
Melting Point Decomposes at 194–195°C Not reported 194–195°C (decomposition)
Vapor Pressure Negligible <0.1 mmHg (estimated) Not reported
Stability Stable under inert conditions Oxidizes rapidly in air Hygroscopic

Biological Activity

(1,2-Dimethylpropyl)hydrazine dihydrochloride, a hydrazine derivative with the molecular formula C5_5H16_{16}Cl2_2N2_2 and a molecular weight of 175.1 g/mol, has garnered attention due to its potential biological activities. This compound is synthesized through the reaction of 1,2-dimethylpropylamine with hydrazine in the presence of hydrochloric acid, leading to its application in various fields such as medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its hydrazine group, which allows it to engage in nucleophilic substitution reactions. The presence of two methyl groups enhances its nucleophilicity, making it effective in various biochemical interactions. This compound has been investigated for its role in enzyme activity modulation and potential therapeutic applications.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study conducted on Swiss albino mice demonstrated a positive dose-response relationship for the incidence of vascular tumors when subjected to varying concentrations of the compound. The results showed that at higher doses (up to 20 mg/L), tumor incidences reached as high as 95% . The types of tumors observed included angiomas and angiosarcomas, with a notable correlation between dosage and tumor severity.

Case Studies

  • Colonic Neoplasms in Mice : In another study involving female CF1 mice receiving subcutaneous injections of 20 mg/kg body weight, over 83% developed visible colonic neoplasms after 45 weeks. The tumors ranged from benign polyps to malignant adenocarcinomas, indicating a strong carcinogenic potential .
  • Tumor Incidence and Treatment Frequency : A comparative analysis of treatment frequencies revealed that daily injections resulted in higher incidences of renal adenomas and liver hemangioendotheliomas compared to weekly treatments. This suggests that the administration schedule significantly influences the biological outcomes associated with this compound .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Biological Activity
(1,2-Dimethylpropyl)hydrazineC5_5H16_{16}N2_2Antitumor activity; vascular tumors
1,2-DimethylhydrazineC4_4H10_{10}N2_2Similar carcinogenic properties
1,2-DiethylhydrazineC6_6H14_{14}N2_2Comparable reactivity; less studied

The unique structural features of this compound contribute to its distinct biological activities compared to other hydrazine derivatives.

Applications in Research and Industry

This compound serves multiple purposes in scientific research:

  • Organic Synthesis : It acts as a reagent for synthesizing other compounds.
  • Biochemical Assays : Utilized in studies examining enzyme activities.
  • Medicinal Chemistry : Investigated for potential therapeutic applications and as a model compound for drug development .

Q & A

Q. What are the critical safety protocols for handling (1,2-Dimethylpropyl)hydrazine dihydrochloride in laboratory settings?

When handling this compound, use nitrile or neoprene gloves inspected for integrity and employ proper glove-removal techniques to avoid skin contact. Wear a full chemical-resistant suit and respiratory protection (e.g., NIOSH-approved respirator) if airborne exposure is possible. Incompatible materials include oxidizing agents (e.g., chlorates, peroxides) and metallic oxides (e.g., copper oxide), which may cause fires or explosions . Immediate decontamination protocols for spills involve neutralizing with inert absorbents and avoiding water to prevent exothermic reactions.

Q. How should this compound be stored to maintain stability?

Store in a sealed, light-resistant container under inert gas (e.g., nitrogen) at temperatures below 25°C. Ensure separation from incompatible substances like strong acids/bases and oxidizing agents. Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity) is recommended to establish shelf-life parameters .

Q. What analytical methods are suitable for quantifying this compound purity?

Reverse-phase HPLC with UV detection (λ = 210–230 nm) is standard. Use a C18 column and a mobile phase of acetonitrile:water (70:30) with 0.1% trifluoroacetic acid. Calibrate against certified reference standards. For trace impurities, LC-MS with electrospray ionization (ESI) in positive ion mode provides higher sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in developmental toxicity data for hydrazine derivatives?

Conflicting data (e.g., Schiller et al., 1979 vs. Lee and Aleyassine, 1970) may arise from species-specific metabolic pathways or exposure routes. Design comparative studies using in vitro models (e.g., zebrafish embryos or mammalian cell lines) to assess metabolic activation. Pair with in vivo rodent studies using oral and parenteral administration to evaluate dose-response relationships and interspecies variability .

Q. What strategies optimize the synthesis of this compound to minimize byproducts?

Use a two-step process: (1) Condensation of 1,2-dimethylpropylamine with hydrazine hydrate under reflux (80°C, 6 hrs), followed by (2) hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol. Monitor reaction progress via FT-IR for N-H stretching (3250 cm⁻¹) and C-N bonding (1250 cm⁻¹). Purify via recrystallization from ethanol/ether (1:3) to achieve >98% purity .

Q. How should researchers design experiments to assess DNA alkylation mechanisms by hydrazine derivatives?

Employ LC-MS/MS to detect DNA adducts (e.g., 7-methylguanine) in treated cell lines (e.g., HepG2). Use isotopically labeled (¹³C) hydrazine derivatives for precise tracking. Compare adduct formation in glutathione-depleted vs. normal cells to evaluate detoxification pathways. Pair with computational modeling (e.g., DFT) to predict reactive intermediates .

Q. What methodologies validate the compatibility of this compound with pharmaceutical excipients?

Conduct stress testing under ICH Q1A guidelines: expose the compound to excipients (e.g., lactose, microcrystalline cellulose) at 40°C/75% RH for 4 weeks. Analyze degradation via DSC for thermal incompatibilities and XRD for crystallinity changes. Use Raman spectroscopy to detect intermolecular interactions .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight209.11 g/mol (theoretical)
Melting Point225°C (decomposition, lit.)
SolubilitySoluble in ethanol, water; insoluble in ether

Q. Table 2. Toxicity Study Design Parameters

ParameterRecommendation
In vitro modelHepG2 cells, 24–72 hr exposure
Dose range0.1–100 µM (MTT assay for IC₅₀)
EndpointsApoptosis (Annexin V), oxidative stress (ROS assay)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.